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Compound of Interest

Compound Name: Dimethyl malate

Cat. No.: B1330388

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
dimethyl malate, a key chemical intermediate. The document details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this
compound, presenting quantitative data in structured tables and outlining detailed experimental
protocols. This guide is intended to serve as a valuable resource for researchers and
professionals involved in chemical synthesis, analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The tH and 3C NMR spectra of dimethyl malate provide detailed information about
its proton and carbon framework.

'H NMR Spectroscopic Data

The *H NMR spectrum of dimethyl malate exhibits distinct signals corresponding to the
different types of protons present in the molecule. The chemical shifts (d) are reported in parts
per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).
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Doublet of
-CH:- 2.74 16.8, 6.3 1H
Doublets (dd)
-OH ~2.5 (broad) Singlet N/A 1H

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of dimethyl malate. The
chemical shifts (d) are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift () in ppm
C=0 (ester at C1) 173.8

C=0 (ester at C4) 171.2

-CH(OH)- 67.2

-OCHs (ester at C1) 52.8

-OCHs (ester at C4) 51.9

-CHa2- 384

Experimental Protocol for NMR Spectroscopy
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A general protocol for obtaining high-quality NMR spectra of dimethyl malate is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of dimethyl malate in 0.6-0.7 mL of
a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de).[1][2]
[3] The use of deuterated solvents is crucial to avoid large solvent signals in the *H NMR
spectrum.[4][5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0 ppm).[3]

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating
frequency of 300 MHz or higher.

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard single-pulse experiment.

o Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., O-
10 ppm).

o Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to single lines for each carbon.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.[3]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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IR Spectroscopic Data

The IR spectrum of dimethyl malate shows characteristic absorption bands for its functional

groups.
Wavenumber (cm™1) Vibrational Mode Functional Group
3485 (broad) O-H stretch Hydroxyl (-OH)
2958 C-H stretch (sp?) Alkyl
1738 C=0 stretch Ester Carbonyl
1440 C-H bend Alkyl
1210, 1170 C-O stretch Ester

Experimental Protocol for IR Spectroscopy

For a liquid sample like dimethyl malate, the following protocol is typically used:

o Sample Preparation: As dimethyl malate is a liquid, a neat (undiluted) sample can be used.
[7][8] Place a small drop of the liquid between two infrared-transparent salt plates (e.g., NaCl
or KBr) to create a thin film.[7][9] Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty salt plates or the clean ATR crystal.

o

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

[¢]

Typically, the spectrum is recorded over the range of 4000-400 cm~1.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of dimethyl malate obtained by electron ionization (El) shows the
molecular ion and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment lon
162 5 [M]* (Molecular lon)

131 100 [M - OCHs]*

103 45 [M - COOCHs]*

74 30 [CH30-C(OH)=CHa]*

59 20 [COOCHs]*

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules like dimethyl malate is gas
chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC), which separates the components of a mixture before they enter the ion
source. For a pure sample, direct infusion may also be used.

« lonization: Electron lonization (El) is a standard technique where the sample molecules in
the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[10][11][12]
[13][14] This causes the molecule to lose an electron, forming a molecular ion (M*), which
can then fragment.[14][15]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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o Detection: An ion detector measures the abundance of each ion, and the data is plotted as a
mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a chemical compound like dimethyl malate.
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Caption: General workflow for the spectroscopic analysis of dimethyl malate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
e 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
o 3. cif.iastate.edu [cif.iastate.edu]

¢ 4. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy
[simsonpharma.com]

e 5. labinsights.nl [labinsights.nl]
e 6. myuchem.com [myuchem.com]
e 7. drawellanalytical.com [drawellanalytical.com]

o 8. Sample Preparation — FT-IR/ATR — Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edul]

e 9. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

e 10. chromatographyonline.com [chromatographyonline.com]

e 11. Electron lonization - Creative Proteomics [creative-proteomics.com]
e 12. Electron ionization - Wikipedia [en.wikipedia.org]

e 13. acdlabs.com [acdlabs.com]

e 14. chem.libretexts.org [chem.libretexts.org]

e 15. chem.libretexts.org [chem.libretexts.org]

 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Malate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330388#spectroscopic-data-of-dimethyl-malate-
nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1330388?utm_src=pdf-custom-synthesis
https://nmr.natsci.msu.edu/help/how-do-i/sample-preparation.aspx
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/files/inline-files/NMR_Sample_Prep.pdf
https://www.simsonpharma.com/blog-details/reasons-to-use-deuterated-solvents-in-nuclear-magnetic-resonance-spectroscopy
https://www.simsonpharma.com/blog-details/reasons-to-use-deuterated-solvents-in-nuclear-magnetic-resonance-spectroscopy
https://labinsights.nl/en/article/selection-guide-on-deuterated-solvents-for-nmr
https://www.myuchem.com/blogs-detail/deuterated-solvents-essential-reagents-for-accurate-nmr-analysis
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://websites.umich.edu/~orgolab/ir/irliqprep.html
https://www.chromatographyonline.com/view/electron-ionization-gc-ms
https://www.creative-proteomics.com/support/electron-ionization.htm
https://en.wikipedia.org/wiki/Electron_ionization
https://www.acdlabs.com/blog/a-beginners-guide-to-mass-spectrometry-types-of-ionization-techniques/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.08%3A_Fragmentation_Patterns_in_Mass_Spectrometry
https://www.benchchem.com/product/b1330388#spectroscopic-data-of-dimethyl-malate-nmr-ir-ms
https://www.benchchem.com/product/b1330388#spectroscopic-data-of-dimethyl-malate-nmr-ir-ms
https://www.benchchem.com/product/b1330388#spectroscopic-data-of-dimethyl-malate-nmr-ir-ms
https://www.benchchem.com/product/b1330388#spectroscopic-data-of-dimethyl-malate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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